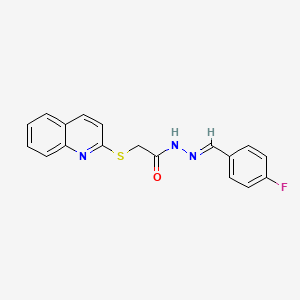

![molecular formula C17H19N3O3S B5554525 N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives, which are structurally related to the compound , involves complex organic reactions. For instance, derivatives can be synthesized through reactions involving arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions, leading to the formation of pyridine-2(1H)-thiones and subsequently various nicotinamide derivatives (Hussein et al., 2009). Another method involves the reaction of pyridine-2(1H)-thione derivative with α-halo-reagents, leading to nicotinic acid esters and thieno[2, 3-b]pyridines (Gad-Elkareem et al., 2006).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including our compound of interest, is characterized by intricate arrangements that influence their reactivity and function. Studies such as those on human nicotinamide N-methyltransferase (NNMT) reveal insights into the structural basis for nicotinamide binding and the importance of specific residues in the active site for catalysis (Peng et al., 2011).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, nicotinic acid derivatives have been synthesized and characterized, showing potential for applications such as corrosion inhibition due to their ability to form protective films on metal surfaces (Jeeva et al., 2017). Additionally, the modification of nicotinamide derivatives to include thiophene moieties has led to compounds with significant fungicidal activities (Wu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays and Biochemical Pharmacology

Research has demonstrated the role of nicotinamide in assays for microsomal mixed-function oxidase activity, highlighting its inhibitory effects on the metabolism of known substrates of this system. This suggests that nicotinamide can significantly influence enzymatic activity, which is crucial for understanding oxidative metabolism and its inhibition mechanisms (Schenkman, Ball, & Estabrook, 1967).

Metabolic Pathways and Cancer Therapy

Nicotinamide N-methyltransferase (NNMT) has been identified as playing a significant role in regulating metabolic pathways, with high expression levels in various cancers. The structural basis for nicotinamide binding and the enzymatic process of NNMT catalysis have been explored to understand its role in metabolic regulation and potential as a molecular target for cancer therapy (Peng et al., 2011).

Substrate Recognition and Enzyme Inhibition

Further research into NNMT has led to the development of assays characterizing substrates and inhibitors, providing insight into the enzyme's substrate scope and potential inhibitor development. This is particularly relevant for diseases linked to NNMT overexpression, such as cancers, Parkinson's disease, diabetes, and obesity (van Haren et al., 2016).

Therapeutic Applications and Molecular Imaging

Nicotinamide's role extends to therapeutic applications, where it has been studied for its potential in treating various diseases. The synthesis of nicotinamide-1-15N for NMR hyperpolarization presents an innovative approach to enhance detection sensitivity, showcasing its utility in probing metabolic processes and potentially aiding in the diagnosis and treatment of diseases (Shchepin et al., 2016).

Eigenschaften

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-(2-thiophen-3-ylacetyl)piperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-15-10-20(16(22)8-12-4-7-24-11-12)6-3-14(15)19-17(23)13-2-1-5-18-9-13/h1-2,4-5,7,9,11,14-15,21H,3,6,8,10H2,(H,19,23)/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSWZOIBVVOOMA-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=CN=CC=C2)O)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=CN=CC=C2)O)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)